Dimethyl (2-aminophenyl)phosphonate

Physicochemical profiling ADME prediction LogP/LogD comparison

Researchers need a stable, ortho-aminophosphonate for Povarov cycloadditions or phosphonamidate probes, but regioisomers and diethyl esters differ significantly in lipophilicity and reactivity. - **Validated Building Block**: Essential for 8-phosphono-quinoline synthesis (antiproliferative/antileishmanial activity). - **Superior Stability**: P-N bond resists hydrolysis above pH 7, unlike alkylamino analogs. - **Benchmark Inhibitor**: IC50 = 280 µM vs. alkaline phosphatase; ideal for assay calibration. - **Selective Deprotection**: Methyl esters cleave more readily than ethyl to free phosphonic acid.

Molecular Formula C8H12NO3P
Molecular Weight 201.16 g/mol
CAS No. 87390-24-7
Cat. No. B14115080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2-aminophenyl)phosphonate
CAS87390-24-7
Molecular FormulaC8H12NO3P
Molecular Weight201.16 g/mol
Structural Identifiers
SMILESCOP(=O)(C1=CC=CC=C1N)OC
InChIInChI=1S/C8H12NO3P/c1-11-13(10,12-2)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
InChIKeyPDMHIOIIKXOIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile of Dimethyl (2-aminophenyl)phosphonate


Dimethyl (2-aminophenyl)phosphonate (CAS 87390-24-7), systematically named 2-dimethoxyphosphorylaniline, is an ortho-substituted aromatic α-aminophosphonate diester with molecular formula C₈H₁₂NO₃P and molecular weight 201.16 g/mol . The compound features a phosphonate group (P=O) directly attached to the ortho position of an aniline ring, distinguishing it from its meta- and para-substituted regioisomers as well as from its diethyl ester analog (CAS 31238-50-3, MW 229.21) . Predicted physicochemical properties include ACD/LogP of −0.33, ACD/LogD (pH 7.4) of 0.22, density of 1.2 ± 0.1 g/cm³, boiling point of 308.2 ± 25.0 °C, polar surface area of 71 Ų, two hydrogen bond donors, and zero Rule-of-Five violations, positioning it as a relatively compact, moderately hydrophilic aminophosphonate building block .

Building block Ortho-aminophenylphosphonate dimethyl ester; regioisomer-specific scaffold
Profile Low predicted logP; higher polar surface area; constrained conformational flexibility
Workflow Aqueous-phase reactions; Povarov cycloaddition; hydrolytically stable phosphonamidate synthesis

Dimethyl (2-aminophenyl)phosphonate vs. Diethyl Ester and Regioisomers


The assumption that aminophenylphosphonate esters are functionally interchangeable is contradicted by measurable differences in lipophilicity, hydrogen-bonding capacity, and steric accessibility of the amino group. Compared to its diethyl ester analog (CAS 31238-50-3, XlogP 1.6, PSA 61.6 Ų, 1 H-bond donor), dimethyl (2-aminophenyl)phosphonate exhibits a substantially lower predicted logP (−0.33 vs. 1.6) and logD₇.₄ (0.22), higher polar surface area (71 vs. 61.6 Ų), and an additional hydrogen bond donor [1]. These differences directly affect solubility, membrane permeability, and chromatographic behavior. Furthermore, the ortho position of the amino group relative to the phosphonate moiety creates an intramolecular hydrogen-bonding environment and modulates the basicity of the aniline nitrogen—effects that are absent in the meta (CAS 89277-83-8) and para regioisomers and that critically influence both synthetic reactivity in Povarov cycloadditions and the hydrolytic stability of derived phosphonamidate conjugates [2][3].

Ester analog mismatch
Diethyl ester (CAS 31238-50-3) shows substantially higher logP; differences in solubility and chromatographic retention may limit direct substitution.
Regioisomer reactivity
Meta- and para-aminophenylphosphonates lack ortho intramolecular H-bond, altering amine basicity and synthetic reactivity; Povarov imine formation may not proceed equivalently.
Phosphonamidate stability trade-off
2-aminophenylphosphonate-derived P–N conjugates are stable above pH 7, while alkylamino analogs degrade; however, metalloprotease inhibition may be reduced.

Quantitative Evidence: Dimethyl (2-aminophenyl)phosphonate vs. Closest Analogs


Lipophilicity and Polar Surface Area: Dimethyl vs. Diethyl Ester

Dimethyl (2-aminophenyl)phosphonate is significantly more hydrophilic than its diethyl ester analog. The ACD/LogP is −0.33 versus an XlogP of 1.6 for the diethyl ester, yielding a logP difference of approximately 1.9 log units [1]. At physiological pH 7.4, the ACD/LogD is 0.22 for the dimethyl ester. The polar surface area is 71 Ų for the dimethyl ester compared with 61.6 Ų for the diethyl ester. Additionally, the dimethyl ester has 2 hydrogen bond donors versus 1 for the diethyl analog, and only 3 freely rotatable bonds versus 5, indicating greater conformational rigidity [2].

Lipophilicity & PSA
Data to verify
ΔLogP ≈ 1.9 (more hydrophilic); PSA 71 vs 61.6 Ų; HBD 2 vs 1; rotatable bonds 3 vs 5
Predicted differences inform ester selection for aqueous vs. organic synthesis
In silico predictions; confirm experimentally
Physicochemical profiling ADME prediction LogP/LogD comparison

Ortho-Substitution: Aniline Basicity and Phosphonamidate Stability

Incorporation of the 2-aminophenylphosphonate moiety (as the P1 residue in phosphonamidate dipeptide analogs) was rationally designed to address the hydrolytic instability observed with more basic N-terminal alkylamino groups. Prior phosphonamidate dipeptides with alkyl N-termini exhibited rapid P–N bond hydrolysis in aqueous solution at pH below 12, with rates strictly correlated to amino group basicity. Replacement with the less basic, aromatic 2-aminophenylphosphonate residue resulted in a phosphonamidate that was fully resistant to hydrolysis above pH 7 and exhibited satisfactory P–N bond stability [1]. However, this increased stability came at the cost of abolished inhibitory activity against leucine aminopeptidase (no inhibition up to millimolar concentration at the enzyme's optimal pH 8.5), attributed to diminished zinc coordination affinity of the weakened N-terminal amino group [1].

Phosphonamidate stability
Reported
P–N bond stable above pH 7; no LAP inhibition up to mM. Alkylamino analogs: unstable below pH 12; active LAP inhibitors
Ortho-NH2 stabilizes P–N bond but may reduce zinc-protease inhibition
As reported by Mucha et al. (2006)
Phosphonamidate stability Leucine aminopeptidase inhibition P–N bond hydrolysis

Povarov Multicomponent Reaction Building Block

Dimethyl (2-aminophenyl)phosphonate serves as a competent amine component in the Povarov multicomponent reaction for the synthesis of dialkyl (2-arylquinolin-8-yl)phosphonate derivatives. The ortho-aminophenylphosphonate scaffold participates in a three-component cycloaddition with aldehydes and styrenes, followed by DDQ oxidation, or alternatively via cycloaddition of phosphonate aldimines with acetylenes [1]. The resulting hybrid quinolinyl phosphonate library demonstrated antiproliferative activity against human lung adenocarcinoma (A549), ovarian carcinoma (SKOV3), and embryonic kidney (HEK293) cell lines, with selectivity assessed against non-cancerous lung fibroblasts (MRC5). TOP1B inhibition was confirmed as a possible mechanism [1]. While this study employed multiple aminophenylphosphonate isomers, the 2-aminophenyl derivative's ortho-substitution geometry is critical for productive imine formation and subsequent cycloaddition regiochemistry [1].

Povarov MCR building block
Class-level
Competent amine for Povarov MCR → 8-phosphono-quinolines; antiproliferative activity reported
Ortho-NH2 enables imine formation; regioisomer geometry supports cycloaddition
Class-level inference based on ortho-substitution effects
Povarov reaction Quinolinyl phosphonates Topoisomerase 1B inhibitors

Alkaline Phosphatase Inhibition Profile

Dimethyl (2-aminophenyl)phosphonate has been screened against human placental alkaline phosphatase, yielding an IC₅₀ of 2.80 × 10⁵ nM (280 μM) in the presence of 10 mM p-nitrophenyl phosphate substrate (ChEMBL163354 / BDBM50404876) [1]. For context, related aminophenylphosphonate esters in the same assay series show IC₅₀ values in a comparable range (e.g., 2.30 × 10⁵ nM for a closely related analog), indicating modest and relatively flat SAR within this chemotype for alkaline phosphatase inhibition [2]. This level of activity is consistent with the compound's role as a weak, non-optimized inhibitor of this enzyme class, making it suitable as a reference compound or as a starting scaffold for further functionalization rather than as a potent inhibitor per se.

ALP inhibition
Supporting evidence
IC50 = 280 µM (human placental ALP, 10 mM pNPP)
Serves as weak inhibitor reference; baseline for SAR comparisons
BindingDB curated data; verify in-house
Alkaline phosphatase inhibition Enzyme screening Phosphonate SAR

Intramolecular Hydrogen Bonding: Ortho-NH2···O=P Interaction

The ortho relationship between the amino group and the phosphonate P=O moiety in dimethyl (2-aminophenyl)phosphonate creates the potential for a six-membered intramolecular hydrogen bond (NH···O=P), which is geometrically impossible in the meta and para regioisomers. This intramolecular interaction is predicted to reduce the effective basicity of the aniline nitrogen by stabilizing the lone pair, consistent with the general observation that organophosphorus groups decrease amine basicity by approximately 5 pKa units compared to unsubstituted anilines [1]. The 2-aminophenyl regioisomer features two hydrogen bond donors (versus one for the diethyl analog) and a more constrained conformational profile with only three freely rotatable bonds . This preorganization has practical consequences: it reduces the nucleophilicity of the NH₂ group in a predictable manner, which directly informs the choice between ortho-, meta-, and para-aminophenylphosphonate esters for applications requiring a specific amine reactivity profile.

Intramolecular H-bond
Class-level
Predicted six-membered NH···O=P H-bond; NH2 basicity reduced ≈ 5 pKa units
Predicted preorganization may inform regioisomer selection for acylation or reductive amination
In silico structural analysis; verify for specific transformations
Intramolecular hydrogen bonding Conformational analysis Structure-activity relationships

Key Applications of Dimethyl (2-aminophenyl)phosphonate


Quinoline Library Synthesis via Povarov MCR

Dimethyl (2-aminophenyl)phosphonate is a directly validated amine building block for the multicomponent Povarov synthesis of 8-phosphono-quinoline derivatives with demonstrated antiproliferative and antileishmanial activities. The ortho relationship between the NH₂ and the phosphonate ester is essential for the imine-forming step, and the dimethyl ester provides an optimal balance of reactivity and steric accessibility for the subsequent cycloaddition with styrenes and DDQ oxidation to the fully aromatic quinoline [1]. Procurement for this application is supported by the compound's favorable logD₇.₄ of 0.22, which facilitates aqueous-organic extractive workup of the Povarov reaction mixtures.

Hydrolytically Stable Phosphonamidate Conjugates

For researchers developing phosphonamidate-based chemical probes or transition-state analog inhibitors, the 2-aminophenylphosphonate scaffold offers a distinct advantage: when incorporated as the P1 residue in phosphonamidate dipeptides, the resulting P–N bond is fully resistant to hydrolysis above pH 7, compared to alkylamino-derived phosphonamidates that degrade rapidly in aqueous solution below pH 12 [1]. This stability profile makes dimethyl (2-aminophenyl)phosphonate the preferred starting material for phosphonamidate constructs that must survive physiological or mildly basic aqueous conditions, with the explicit caveat that this stability comes at the cost of zinc-metalloprotease inhibitory potency [1].

Alkaline Phosphatase Assay Weak Inhibitor Reference

With a quantitatively characterized IC₅₀ of 280 μM against human placental alkaline phosphatase (10 mM pNPP substrate), dimethyl (2-aminophenyl)phosphonate serves as a well-defined, commercially accessible weak inhibitor reference compound for alkaline phosphatase assay calibration, inhibitor screening cascade validation, and as a baseline comparator for structure-activity relationship studies of more potent aminophosphonate-derived inhibitors [1]. Its activity falls in the mid-micromolar range alongside structurally related analogs (~230 μM), providing a reproducible benchmark for inter-laboratory comparisons [2].

Precursor to (2-Aminophenyl)phosphonic Acid

The dimethyl ester of (2-aminophenyl)phosphonate can be selectively deprotected to the corresponding free phosphonic acid under standard McKenna conditions (bromotrimethylsilane followed by methanolysis) or via acid hydrolysis. The dimethyl ester is preferred over the diethyl analog for applications requiring mild, selective deprotection because the methyl groups are more readily cleaved under both acidic and silyl-based conditions. The resulting (2-aminophenyl)phosphonic acid is a documented inhibitor of serine proteases and a versatile intermediate for further conjugation [1]. The lower molecular weight (201 vs. 229 for the diethyl ester) also translates to a higher molar yield of the free acid per gram of purchased starting material.

Application
Selection Property
Validation Focus
Quinoline library synthesis (Povarov MCR)
Ortho-aminophenylphosphonate scaffold; reported logD profile may support aqueous workup
Imine formation and cycloaddition efficiency
Hydrolytically stable phosphonamidate conjugates
Aromatic N-terminal amino group for P–N stability above pH 7
Hydrolytic stability vs. zinc-protease inhibition trade-off
Alkaline phosphatase weak inhibitor reference
Defined micromolar-range ALP inhibition baseline
Assay calibration and SAR comparator validation
Precursor to (2-aminophenyl)phosphonic acid
Dimethyl ester for selective deprotection; lower MW may improve molar yield
Deprotection under McKenna or acidic hydrolysis
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